Cas no 2680683-33-2 (Bis(piperidin-4-yl)methanol)

Bis(piperidin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 2680683-33-2
- EN300-27778849
- bis(piperidin-4-yl)methanol
- Bis(piperidin-4-yl)methanol
-
- インチ: 1S/C11H22N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h9-14H,1-8H2
- InChIKey: XBYOTDKBACESCT-UHFFFAOYSA-N
- SMILES: OC(C1CCNCC1)C1CCNCC1
計算された属性
- 精确分子量: 198.173213330g/mol
- 同位素质量: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 44.3Ų
Bis(piperidin-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27778849-5g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 5g |
$4102.0 | 2023-09-09 | ||
Enamine | EN300-27778849-2.5g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-27778849-10.0g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-27778849-0.5g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27778849-5.0g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-27778849-10g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 10g |
$6082.0 | 2023-09-09 | ||
Enamine | EN300-27778849-0.25g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-27778849-0.1g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-27778849-0.05g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-27778849-1.0g |
bis(piperidin-4-yl)methanol |
2680683-33-2 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 |
Bis(piperidin-4-yl)methanol 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Bis(piperidin-4-yl)methanolに関する追加情報
Comprehensive Overview of Bis(piperidin-4-yl)methanol (CAS No. 2680683-33-2): Properties, Applications, and Research Insights
Bis(piperidin-4-yl)methanol (CAS No. 2680683-33-2) is a specialized organic compound featuring a unique molecular structure with two piperidin-4-yl groups attached to a central methanol moiety. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile building block for drug discovery and material science applications. The presence of the piperidine rings, which are common pharmacophores in medicinal chemistry, makes this compound particularly valuable for designing bioactive molecules targeting neurological and metabolic disorders.
Recent studies highlight the growing interest in Bis(piperidin-4-yl)methanol derivatives for their role in modulating protein-protein interactions (PPIs), a hot topic in drug development. Researchers are exploring its utility in creating inhibitors for enzymes like kinases and GPCRs, which are frequently searched terms in AI-driven drug discovery platforms. The compound's hydrogen-bonding capabilities and conformational flexibility align with current trends in fragment-based drug design, a method gaining traction in precision medicine.
From a synthetic chemistry perspective, the methanol bridge in Bis(piperidin-4-yl)methanol offers opportunities for further functionalization, making it a candidate for click chemistry applications. This aligns with the rising demand for modular synthesis approaches in green chemistry initiatives. Analytical techniques such as HPLC and NMR (common search queries among chemists) are typically employed to characterize this compound, ensuring high purity for research use.
In material science, the rigid yet tunable structure of Bis(piperidin-4-yl)methanol has shown promise in developing supramolecular assemblies, a trending topic in nanotechnology forums. Its ability to form stable complexes with metals could revolutionize catalysis systems, another frequently searched term in academic databases. Safety data sheets emphasize standard laboratory precautions, though it's not classified under restricted categories.
The commercial availability of Bis(piperidin-4-yl)methanol (CAS 2680683-33-2) through specialty chemical suppliers has increased, reflecting its expanding applications. Patent analyses reveal its mention in innovations related to bioactive coatings and drug delivery systems, addressing popular industry pain points. As research continues, this compound may emerge as a key player in addressing challenges in personalized therapeutics and smart materials – two dominant themes in contemporary scientific discourse.
2680683-33-2 (Bis(piperidin-4-yl)methanol) Related Products
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)
- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)
- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)
- 426842-86-6(Quinoline, 4-chloro-3-fluoro-6-methoxy-)




